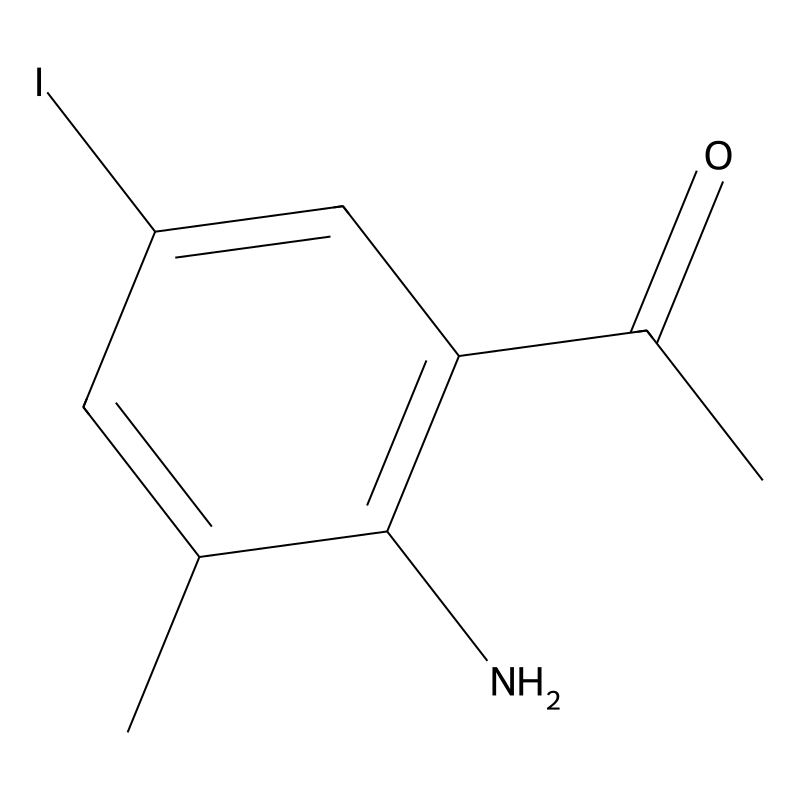1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone
Catalog No.
S699197
CAS No.
935292-72-1
M.F
C9H10INO
M. Wt
275.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
935292-72-1
Product Name
1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone
IUPAC Name
1-(2-amino-5-iodo-3-methylphenyl)ethanone
Molecular Formula
C9H10INO
Molecular Weight
275.09 g/mol
InChI
InChI=1S/C9H10INO/c1-5-3-7(10)4-8(6(2)12)9(5)11/h3-4H,11H2,1-2H3
InChI Key
CMTQUQVDGXZSQS-UHFFFAOYSA-N
SMILES
CC1=CC(=CC(=C1N)C(=O)C)I
Canonical SMILES
CC1=CC(=CC(=C1N)C(=O)C)I
1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone is a chemical compound that has gained a lot of attention in the field of scientific research due to its unique physical and chemical properties, potential implications in various fields of research and industry, and its toxicity and safety in scientific experiments. In this paper, we aim to take a closer look at this compound, exploring its definition and background, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone is a chemical compound with the molecular formula C9H10INO. It is a white solid with a molecular weight of 287.09 g/mol. The compound has a melting point of 198°C, and its boiling point is approximately 427°C. This compound is an organic halogen compound that has a characteristic iodo group embedded in its structure. It was first synthesized and characterized by Olayinka O. Oyetayo and colleagues in 2014.
1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone has unique physical and chemical properties. The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and chloroform, but insoluble in water. It has a pKa of 6.34, which demonstrates that it is a weak acid. Additionally, the compound is stable under normal laboratory conditions.
1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone is synthesized through a series of chemical reactions. It can be synthesized by reacting 2-amino-5-iodo-3-methylbenzoic acid with acetyl chloride and triethylamine. The resulting product is 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone. The compound can be further characterized through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, Mass Spectrometry, and elemental analysis.
The analytical methods used to identify 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone include NMR spectroscopy, FTIR Spectroscopy, Mass Spectrometry, and elemental analysis. NMR spectroscopy provides information on the number and type of atoms present in the molecule, FTIR spectroscopy provides information about the functional groups present in the molecule, and Mass Spectrometry provides information on the molecular weight and fragmentation pattern.
Research on the biological properties of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone is still in the early stages. However, recent studies have suggested that the compound has potential uses as an anticancer agent, antimicrobial agent, and antifungal agent. The compound has also been demonstrated to have anti-inflammatory properties.
Studies investigating the toxicity and safety of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone have indicated that it is relatively safe to handle in laboratory conditions. However, due to the compound's reactivity with certain solvents, it is important to handle the compound with caution.
1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone has several applications in scientific experiments. Due to its potential antibacterial, antifungal, and anticancer properties, it has been evaluated for use in drug synthesis. Additionally, the compound has also been investigated for its use in improving the efficiency of organic solar cells.
Research on 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone is ongoing, and there is a lot of interest in further investigating its potential applications in various fields of research and industry.
The unique physical and chemical properties of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone have several potential implications in various fields of research and industry. The compound's potential uses as an anticancer and antibacterial agent make it promising in drug development fields. Furthermore, its potential use in improving organic solar cell efficiency make it promising in the renewable energy industry.
Further research is required to evaluate the full potential of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone in various fields of research and industry. Future research should focus on optimizing the synthesis and characterization of the compound, investigating its toxicological profile, and evaluating its potential applications in drug development, solar cell technology, and other fields of research and industry.
- Evaluating the potential of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone as a biosensor.
- Investigating the potential applications of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone in the field of nanotechnology.
- Evaluating the potential of the compound as an antiviral agent.
- Investigating the potential use of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone in agriculture as a potential pesticide.
- Evaluating the potential of the compound as a fluorescent probe in biological imaging.
- Investigating the potential of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone in the treatment of neurological disorders.
- Evaluating the potential of the compound as a chelating agent for heavy metals.
- Investigating the potential of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone in the treatment of autoimmune disorders.
- Evaluating the potential of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone in the treatment of metabolic disorders.
- Investigating the potential of the compound in the development of new materials.
- Investigating the potential applications of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone in the field of nanotechnology.
- Evaluating the potential of the compound as an antiviral agent.
- Investigating the potential use of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone in agriculture as a potential pesticide.
- Evaluating the potential of the compound as a fluorescent probe in biological imaging.
- Investigating the potential of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone in the treatment of neurological disorders.
- Evaluating the potential of the compound as a chelating agent for heavy metals.
- Investigating the potential of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone in the treatment of autoimmune disorders.
- Evaluating the potential of 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone in the treatment of metabolic disorders.
- Investigating the potential of the compound in the development of new materials.
XLogP3
2.5
Wikipedia
1-(2-Amino-5-iodo-3-methylphenyl)ethan-1-one
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








